Tomaymycin

Description

Overview of PBD Class of DNA Minor Groove Alkylating Agents

Pyrrolo nih.govbenzodiazepines (PBDs) constitute a class of natural products primarily isolated from various Streptomyces species of bacteria. adcreview.comhaematologica.orgnih.govmdpi.com These compounds are recognized for their potent antitumor and antibiotic properties, which stem from their distinctive mechanism of action involving DNA alkylation. adcreview.comhaematologica.orgresearchgate.netnih.govoup.comresearchgate.net PBDs function as sequence-selective DNA minor groove binding agents. adcreview.comhaematologica.orgresearchgate.netnih.govoup.comresearchgate.net Their biological activity is associated with their ability to form an adduct in the minor groove of DNA, thereby interfering with DNA processing. adcreview.com Specifically, PBD monomers covalently bind to the exocyclic N2 amino group of guanine (B1146940) bases within specific DNA sequences, typically purine-guanine-purine (5′-PuGPu) sequences. adcreview.comresearchgate.netnih.govresearchgate.net

PBD dimers, formed by linking two PBD monomers, are particularly potent as they can create highly cytotoxic DNA interstrand cross-links. adcreview.comresearchgate.netoup.com These cross-links prevent the separation of opposing DNA strands, disrupting fundamental DNA processes such as replication and ultimately leading to cell death. adcreview.comresearchgate.net A notable characteristic of PBD-DNA adducts is their minimal distortion of the DNA helix, which may contribute to their ability to evade cellular DNA damage repair responses. adcreview.comresearchgate.netoup.com Classical examples of naturally occurring PBDs include anthramycin (B1237830), sibiromycin (B87660), and tomaymycin (B1231328). haematologica.orgnih.govmdpi.comresearchgate.netjst.go.jpresearchgate.netresearchgate.netasm.org The core structure of PBDs typically comprises an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidone C-ring, which collectively enable their precise fit into the DNA minor groove. nih.gov

Historical Context of this compound Discovery and Isolation

This compound is a naturally produced pyrrolobenzodiazepine that was originally isolated from the bacterium Streptomyces achromogenes var. tomaymyceticus A-2127. jst.go.jpresearchgate.netwikipedia.orggoogle.comjst.go.jpmedchemexpress.com The isolation process involved the cultivation of the Streptomyces strain in a lactose-bouillon medium supplemented with yeast extract and phosphate (B84403) salts. researchgate.netjst.go.jpmedchemexpress.com Following cultivation, the active substance, this compound, was extracted from the culture filtrate. researchgate.netjst.go.jp This extraction was typically achieved through carbon adsorption, followed by further purification using silica (B1680970) column chromatography. researchgate.netjst.go.jp this compound was obtained in a crystalline form, often as a molecular complex with methanol. researchgate.netgoogle.comjst.go.jp

Upon its isolation, this compound was characterized by its physical and chemical properties. It typically presented as colorless flaky crystals or platelets. researchgate.netjst.go.jp Early characterization reported a melting point of 145-146°C. researchgate.netjst.go.jpchemicalbook.com Its molecular formula was determined to be CHNO. researchgate.netwikipedia.orgjst.go.jpmedchemexpress.comtargetmol.comuni.lunih.gov Spectroscopic analysis, including UV maxima at 224, 237, 260, and 320 mμ (in methanol), contributed to its structural elucidation. researchgate.netjst.go.jp

This compound was identified as an antibiotic with antiphage activity, showing strong effects against Escherichia coli T1 and T3 phages, as well as Bacillus subtilis M-2 and SP-10 phages. jst.go.jpmedchemexpress.com It also exhibited antimicrobial activity against Gram-positive bacteria. jst.go.jpmedchemexpress.comtargetmol.com Furthermore, this compound was recognized for its antitumor and antiviral activities. jst.go.jpwikipedia.orggoogle.commedchemexpress.com

Structurally, this compound was classified as a pyrrolo nih.govjst.go.jpbenzodiazepine, aligning it with other well-known natural products such as anthramycin and sibiromycin. haematologica.orgnih.govmdpi.comresearchgate.netjst.go.jpresearchgate.netresearchgate.netasm.orgwikipedia.orgnih.gov The structure of this compound, and the related but biologically inactive compound oxothis compound (B1239330), were reported in the early 1970s. jst.go.jpresearchgate.netgoogle.com Research also explored methods to convert the more stable, biologically inactive oxothis compound into this compound, highlighting the chemical instability of this compound itself. google.com

Chemical Properties of this compound

The following table summarizes key chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | CHNO | wikipedia.orgjst.go.jpmedchemexpress.comtargetmol.comuni.lunih.gov |

| Molar Mass | 304.34 g/mol | wikipedia.orgmedchemexpress.comtargetmol.com |

| Appearance | Colorless Flaky Crystal / Platelets | researchgate.netjst.go.jp |

| Melting Point | 145-146°C | researchgate.netjst.go.jpchemicalbook.com |

| Optical Rotation | [α] +423° (c 0.5, pyridine) | researchgate.netjst.go.jp |

| UV Maxima (Methanol) | 224, 237, 260, 320 mμ | researchgate.netjst.go.jp |

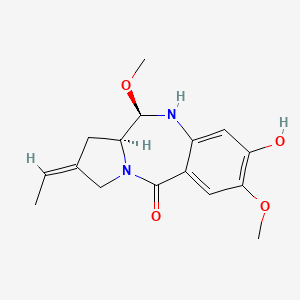

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O4 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1 |

InChI Key |

UQVNRKBFAXNOGA-OHLDGCSVSA-N |

Isomeric SMILES |

C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

Canonical SMILES |

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

Synonyms |

tomaymycin |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Tomaymycin

Characterization of Specific Biosynthetic Enzymes

TomN Function and Mechanistic Studies

TomN is an enzyme implicated in the biosynthesis of the C ring of tomaymycin (B1231328). nih.govnih.gov It exhibits a 58% pairwise sequence similarity to 4-oxalocrotonate tautomerase (4-OT), an enzyme typically found in catabolic pathways for aromatic hydrocarbons. nih.govnih.gov Critical catalytic residues, including Pro-1, Arg-11, and Arg-39, identified in 4-OT, are also present in the TomN sequence. nih.govnih.gov

Extensive kinetic, mutagenic, and structural studies have been performed to understand TomN's function and mechanism. nih.govnih.gov When tested with 2-hydroxymuconate, the substrate for 4-OT, TomN demonstrates comparable catalytic efficiency and an analogous mechanism to canonical 4-OT. nih.govnih.govbeilstein-institut.de However, the proposed natural substrate for TomN within the this compound biosynthetic pathway, 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid, is structurally distinct from 4-OT's substrate. nih.gov A high-resolution crystal structure of TomN (1.4 Å) reveals a remarkable structural similarity to 4-OT, with conserved active site residues. nih.govnih.govbeilstein-institut.de These findings have led to a re-evaluation of TomN's precise role and the sequence of events in the C ring formation of this compound, suggesting that the initial assignments might require revision and an alternative pathway is plausible, pending further biochemical validation. nih.govnih.govbeilstein-institut.de One hypothesis posits that TomN may serve an auxiliary function, stabilizing a specific tautomer of an intermediate in alkylproline-derivative (APD) biosynthesis, though this activity might not be strictly essential for APD biosynthesis. rsc.orgrsc.org

Role of Other Proposed Enzymes (e.g., TomO, TomP)

The biosynthetic gene cluster for this compound has been identified and sequenced, revealing several enzymes with proposed roles in the pathway. ebi.ac.uknih.gov

TomP : This enzyme is identified as a second copy of anthranilate synthetase and is believed to be involved in the biosynthesis of the anthranilate moiety of this compound. rsc.orgnih.gov

TomO : TomO shares a 25% sequence identity with salicylyl-coenzyme A (CoA) 5-hydroxylase. nih.gov It is proposed to catalyze the 5-hydroxylation of anthranilic acid or its CoA ester. nih.gov Furthermore, a homolog of SibG, an enzyme responsible for C-7 hydroxylation in sibiromycin (B87660), is found in the this compound gene cluster (TomO), suggesting a similar role in the C-7 hydroxylation of the anthranilate moiety. researchgate.net

Other open reading frames (ORFs) within the this compound gene cluster, such as TomE, TomF, and TomG, are likely involved in the hydroxylation and O-methylation processes of anthranilic acid. nih.gov Specifically, TomG is annotated as a putative O-methyltransferase. secondarymetabolites.org Additionally, TomD is similar to anthranilate synthetase, and TomC shows similarity to 3-deoxyarabino-heptulosonate 7-phosphate (DHAP) synthase. nih.gov

In Vitro Reconstitution of this compound Biosynthesis

The in vitro reconstitution of biosynthetic pathways for natural products, especially those involving large nonribosomal peptide synthetase (NRPS) megaenzymes, presents a significant challenge but is crucial for a detailed understanding of the biosynthetic steps. ebi.ac.ukuni-saarland.deresearchgate.netnih.gov

The "total biosynthesis" of the pyrrolo nih.govuni-saarland.debenzodiazepine scaffold of this compound has been successfully achieved using an in vitro reconstituted NRPS system. ebi.ac.ukuni-saarland.deresearchgate.netnih.gov This accomplishment allowed for a comprehensive analysis of nearly all chemical steps involved in the biosynthesis of this nonribosomally synthesized natural product. ebi.ac.ukresearchgate.netnih.gov The in vitro reconstitution approach proved instrumental in precisely determining the timing of individual biosynthetic steps and elucidating the most probable pathway for this compound production. uni-saarland.de

Methodologies for Reconstitution of NRPS Systems

Nonribosomal peptide synthetases (NRPSs) are complex megaenzymes responsible for synthesizing nonribosomal peptides. researchgate.netnih.govoup.com Methodologies for their in vitro reconstitution primarily rely on mass spectrometry (MS)-based analyses to decipher both carrier protein-coupled intermediates and free intermediates. ebi.ac.ukresearchgate.netnih.govuni-saarland.de

Liquid chromatography-mass spectrometry (LC-MS) is employed to analyze proteoforms, enabling the elucidation of each biosynthetic step on the respective megasynthetases, which can be as large as 170 kDa. ebi.ac.ukresearchgate.netnih.govuni-saarland.de This technique facilitates the visualization of all biochemical steps at the intact protein level. uni-saarland.deuni-saarland.de Furthermore, these methodologies include experiments to determine the substrate specificities of the corresponding adenylation (A) domains through competition assays, which involve analyzing the adenylation step and the subsequent transfer to the respective carrier protein domain. ebi.ac.ukresearchgate.netnih.gov

Recent advancements in NRPS engineering include the development of "type S" NRPSs. This innovative approach involves dividing large, single-protein multimodular NRPSs into smaller, independently expressible subunits. These subunits are then reconstituted to their full-length biosynthetic capacity within living cells through the interaction of high-affinity leucine (B10760876) zippers (SYNZIPs). acs.orgbiorxiv.org This strategy simplifies cloning procedures and opens avenues for biocombinatorial approaches. acs.orgbiorxiv.org Standard in vitro cloning techniques, such as Gibson, HiFi, and Hot Fusion assembly, are also utilized. acs.orgbiorxiv.org For purification of NRPS from soluble protein fractions for in vitro reconstitution, affinity chromatography can be employed. researchgate.netmdpi.com

Analysis of Carrier Protein-Coupled and Free Intermediates

Within NRPS systems, adenylation (A) domains play a crucial role in the ATP-dependent selection and activation of specific amino acids, subsequently loading them onto a downstream peptidyl carrier protein (PCP) domain, also known as the thiolation (T) domain. acs.orgbiorxiv.orgresearchgate.net

The identification and analysis of both carrier protein-coupled intermediates and free intermediates are achieved through mass spectrometry (MS)-based techniques. ebi.ac.ukresearchgate.netnih.govuni-saarland.de Direct LC-MS analyses of proteoforms are specifically utilized to delineate every step of the biosynthesis on its respective megasynthetase. ebi.ac.ukresearchgate.netnih.gov This comprehensive method allowed for the unprecedented detection of all biosynthetic intermediate steps at the intact protein level during this compound biosynthesis. uni-saarland.de

Competition assays are also employed to assess the relative substrate preference among various derivatives, such as different anthranilic acid derivatives, when interacting with enzymes like TomA. uni-saarland.de For example, studies have shown that TomA preferentially loads 5-hydroxy anthranilic acid over other tested derivatives. uni-saarland.de

Divergence and Novelty in PBD Biosynthetic Pathways

Pyrrolobenzodiazepines (PBDs) constitute a significant class of antitumor antibiotics produced by Streptomyces species, with this compound being a prominent example. ebi.ac.ukresearchgate.netwikipedia.orgadcreview.comadcreview.com These compounds are known for their sequence-selective DNA minor-groove binding and crosslinking capabilities. adcreview.comadcreview.com

The this compound gene cluster has revealed a novel biosynthetic pathway for its anthranilate moiety. ebi.ac.uknih.gov This pathway indicates that the anthranilate component is derived from chorismate, a product of the shikimate pathway, which is subsequently transformed into anthranilic acid by anthranilate synthetase. nih.gov A notable structural feature of this compound is the presence of a C-7 hydroxyl substitution on its anthranilate moiety, a characteristic shared with sibiromycin but absent in anthramycin (B1237830). researchgate.net

Furthermore, this compound and limazepine are distinguished by their incorporation of 2C alkylproline-derivative (APD) moieties. In contrast, other PBDs, such as anthramycin, sibiromycin, and porothramycin, feature 3C APD moieties. rsc.orgrsc.org This difference arises from the absence of the Apd3 methyltransferase step in the biosynthesis of this compound and limazepine, which otherwise would lead to 3C APDs. rsc.org The anthranilate synthases involved in this compound biosynthesis (TomD/TomP) and limazepines (Lim6) are sequentially homologous, both facilitating the conversion of chorismic acid. rsc.orgrsc.org Despite these variations, this compound, anthramycin, and sibiromycin are understood to originate from a common intermediate, 3-vinyl-2,3-pyrroline-5-carboxylic acid, and possess similar biosynthetic gene clusters. researchgate.net The identification of the this compound gene cluster further confirms the existence of a distinct second biosynthetic pathway for the PBD ring system. nih.gov

Total Chemical Synthesis and Synthetic Methodology

Strategies for Total Synthesis of Tomaymycin (B1231328)

The total synthesis of this compound has been achieved through several approaches, each contributing to the understanding of its complex structure and the development of related PBDs. Early total syntheses of this compound were reported in the 1980s. ucl.ac.uk

Early Approaches to the Pyrrolobenzodiazepine Skeleton

The pyrrolo ucl.ac.ukgoogle.combenzodiazepine (PBD) skeleton is a core structural motif found in this compound and other related natural products. Early synthetic efforts focused on establishing this tricyclic system. The first derivative of this ring system, anthramycin (B1237830), was synthesized in 1968. nih.govwikipedia.org

Key strategies for forming the PBD N10-C11 imine bond or its carbinolamine/methyl ether forms, which are interconvertible, include hydride reduction of dilactams (e.g., Leimgruber, Pena-Stille, and Mori approaches) and B-ring cyclization methods (e.g., Thurston, Fukuyama, Langlois, and Molina-Eguchi approaches). ucl.ac.ukucl.ac.uk Mori et al., for instance, reported the hydride reduction of an N10-MOM protected dilactam in their synthesis of this compound. ucl.ac.uk Thurston and Langley introduced mercuric chloride-mediated cyclization to form the B-ring of the PBD. ucl.ac.uk Mazzochi's approach in 1989 utilized a photochemical ring expansion of an N-pentenyl phthalimide (B116566) to produce the PBD dione. ucl.ac.uk Fukuyama et al. pioneered a non-hydrogenolytic cyclization approach for N10-protected carbinolamines using palladium-catalyzed removal of an allyl carbamate (B1207046) protecting group in the total synthesis of porothramycin B. ucl.ac.ukucl.ac.uk

A notable early approach to this compound itself was reported by Tozuka et al. in 1983, which involved forming the E- and Z-isomers of the C2-ethylidene side chain prior to PBD synthesis. ucl.ac.uk In the same year, Kaneko et al. reported synthesizing this compound from oxothis compound (B1239330) using aluminum-amalgam reduction, a milder method than sodium borohydride (B1222165) or lithium borohydride. ucl.ac.ukgoogle.com A more recent scalable route toward oxo-tomaymycin involved a chemoselective Ar-NO2 reduction using TiCl3 under acidic conditions, followed by spontaneous cyclization to construct the seven-membered ring via amide bond formation. This method was successfully scaled up to 80 grams. acs.orgresearchgate.net

Stereoselective Synthesis of E- and Z-Tomaymycin Diastereomers

This compound exists as E- and Z-diastereomers due to the C2-ethylidene side chain. The total syntheses of both naturally occurring E-tomaymycin and its Z-isomer have been described. nih.gov Interestingly, the Z-isomer has been found to exhibit similar antibacterial activity to the E-isomer. nih.gov

The stereoselective introduction of the C2 exocyclic double bond remains a significant challenge in the synthesis of alkylidene PBDs. acs.org Direct carbonyl olefination methods, such as Wittig and Julia–Kocienski reactions on PBDs or related proline scaffolds, often predominantly yield the undesired Z-isomer or lack E/Z selectivity. acs.org However, some studies have achieved high E/Z ratios, though the origin of this selectivity is not always clear. acs.org

Synthetic Methodologies for Analogs and Derivatives

The interest in PBDs for their antitumor properties has spurred extensive research into the synthesis of this compound analogs and derivatives to explore structure-activity relationships and enhance biological potency. nih.govrsc.org Palladium-mediated coupling reactions, including Heck, Suzuki, and Stille reactions, have proven versatile for introducing various side chains at the C2-position of the PBD C-ring, allowing access to a wide range of analogs. ucl.ac.uk

C-Ring Modifications and Their Synthetic Routes

The C-ring of PBDs, a pyrrolidine (B122466) ring, can exhibit different degrees of saturation, which influences biological activity. This compound, for example, features an exo-unsaturation at C2. asm.orgucl.ac.uk Modifications to the C-ring, particularly the C2-substituents and the presence of exo or endo unsaturation, are crucial for the potency of natural products like this compound. nih.govacs.org

One strategy for synthesizing PBDs with C2-unsaturated side chains involves palladium-catalyzed Heck coupling of an enol triflate, offering a versatile alternative to earlier methods like the Wittig-Homer approach and significantly reducing synthetic steps. ucl.ac.uk

Molecular Mechanism of Dna Interaction

Covalent DNA Adduct Formation

The primary mechanism by which tomaymycin (B1231328) exerts its effect involves the formation of a covalent bond with DNA, leading to the creation of DNA adducts. ebi.ac.uknih.govptbioch.edu.plwikipedia.org

This compound, like other PBDs, covalently binds to the N2 amino group of guanine (B1146940) residues within the minor groove of double-stranded DNA. annualreviews.orgebi.ac.ukresearchgate.netoup.comnih.govbrad.ac.uknih.govresearchgate.netportico.orgucl.ac.ukucl.ac.uk This alkylation forms a stable aminal linkage between the C11 position of the this compound diazepine (B8756704) ring and the exocyclic 2-amino group of guanine. ebi.ac.ukresearchgate.netbrad.ac.ukresearchgate.netucl.ac.uk The electrophilic N10-C11 imine/carbinolamine moiety of the PBD structure is essential for this nucleophilic attack by the guanine N2. researchgate.netucl.ac.ukgoogleapis.com

The covalent bonding of this compound to DNA results in the formation of diastereomeric adducts at the C11 position. ebi.ac.uknih.govnih.gov Studies using time-resolved fluorescence have revealed that this compound-DNA adducts exhibit two distinct fluorescence lifetimes, which have been assigned to R and S diastereomeric adducts. ebi.ac.uknih.govnih.gov For instance, the lifetimes typically cluster around 2-3 ns and 5-7 ns, with the longer lifetime often being the major component for most bonding sites. ebi.ac.uknih.govnih.gov Specifically, this compound and related compounds like DSB-120 have been shown to form adducts with an 'S' stereochemistry at the covalent linkage site, associated with a 3' orientation. ebi.ac.uk The inherent (S)-configuration at the C11a position of the PBD molecule is crucial, as it provides the necessary right-handed twist for a snug fit into the minor groove of a right-handed B-form DNA helix. ucl.ac.ukucl.ac.ukacs.org An (R)-configuration at C11a would lead to an unfavorable twist, hindering DNA binding and biological activity. ucl.ac.uk

The observed fluorescence lifetimes for this compound-DNA adducts are summarized in the table below:

| Adduct Type | Fluorescence Lifetime (ns) |

| R Diastereomer | 2-3 |

| S Diastereomer | 5-7 |

DNA Sequence Specificity

This compound exhibits a notable preference for specific DNA sequences, which guides its binding and subsequent biological effects. ebi.ac.uknih.govnih.govnih.gov

Pyrrolo annualreviews.orgnih.govbenzodiazepines, including this compound, generally show a strong preference for binding to 5'-Pu-G-Pu-3' sequences, where Pu represents a purine (B94841) (adenine or guanine). researchgate.netbrad.ac.uknih.govucl.ac.ukucl.ac.uknih.gov The guanine residue in the central position of this triplet is the site of covalent modification. researchgate.netbrad.ac.uk The sequence 5'-AGA-3' has been identified as a thermodynamically preferred binding site for PBDs. researchgate.netnih.govacs.org While 5'-Pu-G-Pu is the most preferred, other sequences like 5'-Py-G-Py-3' (Py = pyrimidine) are generally least preferred. nih.govnih.gov

The hierarchy of preferred binding sequences for PBDs, including this compound, is generally:

| Rank | Preferred Sequence |

| 1 | 5'-Pu-G-Pu-3' |

| 2 | 5'-Pu-G-Py-3' ~ 5'-Py-G-Pu-3' |

| 3 | 5'-Py-G-Py-3' |

Pu = Purine (Adenine or Guanine), Py = Pyrimidine (B1678525) (Cytosine or Thymine)

The bases immediately flanking the guanine alkylation site significantly influence the efficiency and extent of this compound adduct formation. ebi.ac.uknih.govnih.gov this compound demonstrates considerable specificity for these flanking bases. ebi.ac.uknih.govnih.gov Studies have shown that the maximum extent of bonding to DNA is greater for homopurine and natural DNA sequences compared to alternating purine-pyrimidine sequences. ebi.ac.uknih.govnih.gov Furthermore, the sequence of flanking base pairs directly impacts the degree of transcription blockage caused by PBD-DNA adducts. ebi.ac.uknih.govresearchgate.net Specific sequences like ACAGAAA-5', AAAGATG-5', AGAGATA-5', and CAAGAAC-5' have been observed to provide the most pronounced transcription blocks for various PBDs. ebi.ac.uknih.govresearchgate.net this compound, along with neothramycin (B1218311), can also induce additional blocks at GGA-5' and TGA-5' sequences. ebi.ac.uknih.govresearchgate.net

Molecular Interactions and Conformation

This compound binds non-intercalatively within the narrow minor groove of B-form DNA. annualreviews.orgebi.ac.ukoup.comnih.govportico.orgucl.ac.ukucl.ac.ukacs.orgnih.govnih.gov Molecular modeling studies indicate that the antibiotic is deeply buried within the minor groove, with its 8-substituent oriented away from the DNA core. nih.gov The interaction involves the displacement of water molecules from the minor groove, with the number of displaced waters depending on the drug's orientation on the DNA. nih.gov

The binding of this compound is stabilized by a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and crucial hydrophobic contacts between the drug and the DNA. core.ac.ukbeilstein-journals.orgebi.ac.uk The drug-DNA complex is further stabilized by hydrogen bonds from the C9-OH, N10, and the acrylamide (B121943) tail of the PBD to the base pair edges on the floor of the minor groove. ebi.ac.uk Energy analysis from molecular mechanics calculations suggests a preferred binding direction where the this compound side chain points towards the 5' end of the covalently bound DNA strand. nih.gov While this compound's binding is similar to that of anthramycin (B1237830), its smaller size generally results in less binding energy. nih.gov The inherent chirality of this compound, specifically the (S)-configuration at C11a, is critical for its isohelical fit within the right-handed twist of the DNA minor groove, ensuring optimal interaction and biological activity. ucl.ac.ukacs.org

Minor Groove Accommodation and Drug Orientation

This compound, like other PBDs, possesses an (S)-configuration at the chiral C11a-position, which imparts a right-handed twist to the molecule. This structural feature is crucial for its isohelicity with the minor groove of B-form DNA, allowing for a snug fit at the binding site oup.com. The drug's orientation within the minor groove is critical for its function. Studies have identified two main conformational forms of this compound on DNA: the 11S,11aS and 11R,11aS diastereomeric adducts, which are observed to bind in opposite orientations within the minor groove nih.gov. The orientation of the aromatic ring on the covalently modified strand can be described as either 5' or 3' nih.gov.

DNA Helix Conformation Changes Induced by Binding

The binding of PBDs, including this compound, to DNA can induce stiffening of the DNA helix and other conformational changes oup.com. While the majority of DNA in this compound adducts appears to maintain a B-form structure, the drug's binding can lead to subtle yet significant alterations in DNA conformation ebi.ac.uknih.gov. Unlike some related cross-linking agents such as DSB-120, this compound itself does not typically induce the same extent of regional dislocation or atypical properties in the DNA nucleotide nih.gov. The interaction between the drug and DNA often involves an "induced fit" mechanism, where both the ligand and the DNA undergo conformational changes to optimize binding annualreviews.org.

DNA Interstrand Cross-linking

While this compound itself is a monoalkylating agent, its structural scaffold has served as a template for the design of bis-Tomaymycin adducts and other pyrrolobenzodiazepine (PBD) dimers capable of forming DNA interstrand cross-links ebi.ac.ukresearchgate.netnih.govnih.gov. These cross-linking agents are highly potent due to their ability to covalently link the two strands of the DNA double helix.

Design and Characterization of Bis-Tomaymycin Adducts

The design of DNA-DNA interstrand cross-linkers has been successfully approached through template-directed strategies based on bis-Tomaymycin-duplex adducts ebi.ac.ukresearchgate.netnih.gov. Studies using high-field Nuclear Magnetic Resonance (NMR) have characterized bis-Tomaymycin adducts where two this compound molecules are covalently bound to a duplex DNA molecule on opposite strands ebi.ac.uknih.gov. These adducts maintain the self-complementarity of the DNA duplex and a B-type structure, even when the modified guanines are separated by as few as four base pairs ebi.ac.uknih.gov. The stereochemistry at the drug bonding site and its orientation in the minor groove have been precisely defined through these NMR studies ebi.ac.uknih.gov.

Mechanisms of Cross-Link Formation

The mechanism of covalent interaction for PBDs, including those derived from this compound, involves the electrophilic imine moiety at the N10-C11 position of the drug reacting with the nucleophilic C2-NH2 functional group of a guanine base nih.govoup.comoup.comresearchgate.net. This reaction results in the formation of a stable aminal bond nih.govoup.comoup.comresearchgate.net. In the case of PBD dimers designed for cross-linking, two such electrophilic imine moieties are present, allowing for covalent linkage to guanines on opposing DNA strands nih.govoup.comoup.com. For instance, a guanine-guanine DNA interstrand cross-link is formed between the C11 of the drug and the exocyclic 2-amino group of a guanine on each strand nih.gov.

Kinetic and Spectroscopic Studies of DNA Binding

Kinetic and spectroscopic techniques have been instrumental in elucidating the detailed binding characteristics of this compound with DNA. Time-resolved fluorescence spectroscopy has been particularly effective in identifying and characterizing this compound-DNA adducts nih.govnih.gov.

At low bonding densities, two discrete adduct species have been observed with distinct fluorescence lifetimes, typically clustering around 4.3 nanoseconds (ns) and 7.1 ns, with relative amplitudes of 40% and 60%, respectively nih.gov. These two lifetime species are proposed to represent different binding modes, possibly related to R5' or S5' and S3' configurations at preferred bonding sequences like 5'-AGA nih.gov. Under saturating conditions, the fluorescence decay exhibits a bimodal lifetime distribution, centered around 2-3 ns and 6-6.6 ns, reflecting the presence of multiple species on various bonding sequences nih.gov. These lifetime differences are interpreted in terms of an anomeric effect on the excited-state proton transfer reaction that quenches this compound's fluorescence nih.gov.

Table 1: Representative Fluorescence Lifetimes of this compound-DNA Adducts

| Bonding Density | Lifetime 1 (ns) | Relative Amplitude 1 (%) | Lifetime 2 (ns) | Relative Amplitude 2 (%) | Proposed Assignment |

| Low | 4.3 | 40 | 7.1 | 60 | R5' or S5' and S3' |

| Saturating | 2-3 | - | 6-6.6 | - | Multiple species |

The rates of adduct formation vary significantly depending on the DNA sequence, with some sequences reacting two orders of magnitude faster than others nih.gov. For example, poly(dA-dG)·poly(dC-dT) reacts fastest at 4 x 10⁻² M⁻¹ s⁻¹ nih.gov. UV-Vis and Circular Dichroism (CD) spectroscopy are also commonly employed to assess the binding affinity and conformational changes induced upon this compound-DNA interaction nih.govrsc.org.

Time-Resolved Fluorescence Spectroscopy of this compound-DNA Adducts

Time-resolved fluorescence spectroscopy has been instrumental in identifying the number and types of this compound-DNA adducts formed on natural sequence DNA. At low bonding densities, experiments reveal the presence of two distinct species characterized by specific fluorescence lifetimes: 4.3 nanoseconds (ns) and 7.1 ns, with relative amplitudes of 40% and 60%, respectively. nih.govresearchgate.netlsu.edu These two lifetime species are hypothesized to represent either the R5' or S5' and S3' binding modes at the preferred 5'-AGA bonding sequence. In this context, 'R' and 'S' refer to the configuration at the C11 chiral center of this compound, while '5'' and '3'' describe the orientation of the drug's aromatic ring on the covalently modified DNA strand. nih.gov

These two distinct species persist across a range of solution conditions, including variations in pH, nucleotide-to-drug ratio, DNA concentration, and DNA size. nih.gov While their emission spectra are identical, slight shifts in their absorption spectra have been observed. nih.govlsu.edu The fluorescence lifetimes exhibit a weak dependence on temperature, a characteristic attributed to an excited-state proton-transfer reaction that contributes to the quenching of this compound fluorescence. nih.govresearchgate.net Notably, the formation rate of the longer lifetime species of the DNA adduct is approximately twice as fast as that of the shorter lifetime species. nih.govresearchgate.net

Under conditions of saturating bonding density, the fluorescence decay profile shifts to a bimodal lifetime distribution. This distribution is centered around 2-3 ns and 6-6.6 ns, indicating the presence of multiple adduct species formed on different DNA bonding sequences. nih.govresearchgate.netlsu.edu Further studies measuring fluorescence lifetimes for DNA adducts at seven of the ten unique trinucleotide bonding sites showed that most adducts displayed two fluorescence lifetimes, clustering around 2-3 ns and 5-7 ns. For the majority of bonding sites, the longer lifetime component was predominant. researchgate.netnih.gov These two classes of lifetimes have been correlated with R and S diastereomeric adducts through comparisons with prior NMR results obtained from oligomer adducts. researchgate.netnih.gov The observed difference in lifetimes between these binding modes is interpreted as a consequence of an anomeric effect on the excited-state proton transfer reaction that quenches this compound's fluorescence. researchgate.netnih.gov

The kinetics of adduct formation in polymer adducts have also been monitored using fluorescence lifetime measurements. These studies revealed that the rates of adduct formation can vary by two orders of magnitude, with poly(dA-dG)·poly(dC-dT) exhibiting the fastest reaction rate at 4 x 10⁻² M⁻¹s⁻¹. researchgate.netnih.gov

Table 1: this compound-DNA Adduct Fluorescence Lifetimes

| Bonding Density | Lifetime 1 (ns) | Relative Amplitude 1 (%) | Lifetime 2 (ns) | Relative Amplitude 2 (%) | Proposed Binding Modes | Preferred Bonding Sequence |

| Low | 4.3 | 40 | 7.1 | 60 | R5' or S5' and S3' | 5'-AGA |

| Saturating | 2-3 | - | 6-6.6 | - | Multiple species | Different sequences |

| Trinucleotide Sites | 2-3 | - | 5-7 | - (longer often major) | R and S diastereomers | Varied |

Steady-State Fluorescence Analysis of Adducts

Steady-state fluorescence techniques have provided additional insights into the interaction of this compound with DNA, particularly with calf thymus DNA. researchgate.netnih.gov this compound possesses an 8-phenolic proton with a pKa of 8.0, and its phenolate (B1203915) anion form is largely nonfluorescent. researchgate.netnih.gov However, the fluorescence of the this compound-DNA adduct remains stable and does not diminish until the pH exceeds 10.5, a point at which the DNA double helix begins to denature. researchgate.netnih.gov

The quenching of free this compound fluorescence by acrylamide occurs with a high rate constant (kq) of 7 x 10⁹ M⁻¹s⁻¹. researchgate.netnih.gov In contrast, when this compound is bound to DNA, this quenching rate constant is significantly reduced, by approximately 50-fold. researchgate.netnih.gov This substantial reduction in quenching efficiency suggests that the aromatic ring of the drug becomes effectively shielded from the solvent environment upon formation of the DNA adduct. researchgate.netnih.gov

NMR and Molecular Modeling for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with molecular modeling, has been crucial for elucidating the detailed structural characteristics of this compound-DNA adducts. This compound is known to react covalently at the N2 position of guanine residues within the minor groove of the DNA helix. nih.govresearchgate.net

Molecular mechanics calculations have been employed to model the four potential binding modes of this compound and its derivatives on a 6-mer DNA duplex. These simulations considered both the presence and absence of water molecules and counterions. nih.gov The modeling studies consistently indicate that the antibiotic is deeply embedded within the minor groove across all predicted binding modes, with the 8-substituent of this compound oriented away from the core of the DNA. nih.gov Depending on the specific orientation of the drug on the DNA, these modeling studies also suggest the displacement of three to five water molecules from the minor groove. nih.gov

Furthermore, NMR results have been pivotal in assigning the two distinct lifetime classes observed in time-resolved fluorescence studies to specific R and S diastereomeric adducts. researchgate.netnih.gov Comprehensive NMR, fluorescence, and molecular modeling investigations have led to the characterization of a unique adduct formed between this compound and the d(CICGAATTCICG)2 duplex, which involves two drug molecules per DNA duplex. medchemexpress.comuni-greifswald.deoup.com Additionally, one- and two-dimensional proton NMR studies on the this compound-d(ATGCAT)2 adduct have provided evidence for the formation of two covalent adducts, each exhibiting opposite orientations and stereochemistries at the site of covalent linkage. uni-greifswald.de

Structure Activity Relationships Sar in Pbd Context

Impact of Structural Modifications on DNA Binding Affinity

The interaction between PBDs and DNA is a highly specific process, sensitive to subtle changes in the molecule's architecture. Research into synthetic analogs has elucidated the critical roles of the C-ring and A-ring in modulating this binding affinity.

The C-ring of the PBD core, particularly the C-2 position, is a primary determinant of potency. The presence of unsaturation in this ring is crucial for high-affinity DNA binding. Specifically, exo-unsaturation at the C-2 position, as seen in some potent PBD dimers, leads to a significant increase in both DNA-binding affinity and cytotoxicity.

Modeling studies have shown that this unsaturation causes a flattening of the C-ring structure. This conformational change is believed to facilitate superior van der Waals contacts between the PBD molecule and the floor of the DNA minor groove. However, complete unsaturation of the C-ring to create a fully aromatic system results in a significant reduction in the electrophilicity of the N10-C11 imine, which is essential for covalent bonding to DNA. This modification ablates both DNA-binding ability and cytotoxicity.

Furthermore, the nature of substituents at the C-2 position can enhance DNA interactivity. Extended substituents, such as the conjugated acrylamide (B121943) side chain in the related PBD anthramycin (B1237830), can lie along the minor groove and stabilize the PBD-DNA adduct through additional van der Waals forces and hydrogen bonds. This highlights that both the saturation state and the substitution pattern at the C-2 position are pivotal for optimizing DNA binding.

In contrast to the C-ring, the aromatic A-ring of the PBD structure is remarkably tolerant to modification, yet these changes rarely enhance biological activity. Studies involving the synthesis of numerous A-ring-modified PBD analogs have demonstrated that the introduction of various substituents, such as methyl, hydroxy, or methoxy (B1213986) groups, does not significantly improve DNA binding affinity or cytotoxicity compared to parent compounds.

Even more drastic modifications, including the replacement of the native benzene (B151609) A-ring with pyridine, diazine, or pyrimidine (B1678525) rings to create novel heterocyclic systems, have failed to yield compounds with superior potency. These findings strongly suggest that the exceptional potency of natural PBDs like Tomaymycin (B1231328) is almost entirely attributable to the structural features of the C-ring. The primary role of the A-ring appears to be providing the foundational scaffold for the correct positioning of the reactive C-ring within the DNA minor groove.

Correlation Between DNA Binding and In Vitro Cellular Effects

While DNA binding is a prerequisite for the activity of this compound, the correlation between the strength of this binding and the ultimate cellular response is not always linear. The journey from DNA alkylation to cell death is complex and influenced by multiple factors.

This compound and its analogs exhibit potent cytotoxic effects against a range of cancer cell lines. The PBD class is known for its high potency, often demonstrating IC₅₀ values in the low nanomolar to picomolar range. Studies on this compound analogs have confirmed their antitumor activity against murine leukemia cell lines such as L1210 and P388. Other synthetic PBD monomers have shown high potency in various multiple myeloma cell lines, which are cancers of plasma cells, with LD₅₀ values in the low nanomolar range. While specific IC₅₀ data for this compound across a broad panel is not consistently compiled in single reports, the available data for the PBD class illustrates their potent and broad-spectrum anticancer activity.

| Compound Class | Cell Line | Cancer Type | Reported Potency Range (IC₅₀/LD₅₀) |

|---|---|---|---|

| This compound Analogs | L1210 / P388 | Murine Leukemia | High Antitumor Activity Noted |

| PBD Monomers | JJN3, U266, OPM2, etc. | Multiple Myeloma (Plasmacytoma) | Low Nanomolar |

| PBD Class | Various | Ovarian Cancer | Potent Activity (General) |

| PBD Dimers | Various | General | Low Picomolar to Nanomolar |

Note: This table represents a summary of findings for the PBD class. Specific IC₅₀ values for this compound can vary based on the analog and specific cell line.

The mechanism of PBD-induced cytotoxicity begins with the formation of a covalent bond between the C-11 position of the PBD and the N-2 position of a guanine (B1146940) base in the DNA minor groove. This process is known as DNA alkylation. One might assume that the rate of this alkylation would directly correlate with the compound's cytotoxicity; however, research has shown this is not the case.

Studies comparing the electrophilicity at the C-11 position of this compound, anthramycin, and neothramycin (B1218311) found that the ranking order of their chemical reactivity does not match their ranking order for in vitro cytotoxicity. For instance, neothramycin was the most reactive alkylating agent of the three, yet it is not consistently the most cytotoxic. This crucial finding indicates that the simple ability to alkylate DNA is not the sole determinant of the cellular response. Other factors, such as the stability of the initial non-covalent binding, the precise conformation of the PBD in the minor groove, and potentially cellular transport mechanisms, play a more significant role in the ultimate biological activity than the raw speed of the alkylation reaction itself.

Stereochemical Influences on Activity

The biological activity of chiral molecules—those that exist in non-superimposable mirror-image forms (enantiomers)—is often highly dependent on their specific three-dimensional arrangement, or stereochemistry. This is particularly true for PBDs like this compound, whose interaction with the chiral DNA helix is fundamentally a stereo-specific event.

Biological Activities and Cellular Impact Preclinical / in Vitro Focus

Antibiotic Activity Profile

Tomaymycin (B1231328), produced by the bacterium Streptomyces achromogenes, is an antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family wikipedia.org. Beyond its recognized antitumor properties, it demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria and specific bacteriophages medchemexpress.commedchemexpress.com.

This compound has been established to possess antimicrobial activity against Gram-positive bacteria medchemexpress.commedchemexpress.com. PBDs as a class, which includes this compound, are known for their potent biological effects that extend to antibacterial action acs.org. The mechanism of action is linked to their ability to bind to DNA, a process that is detrimental to bacterial cells. While the literature confirms this general activity, specific Minimum Inhibitory Concentration (MIC) values for a wide range of Gram-positive species were not detailed in the reviewed sources. However, the qualitative activity is a recognized feature of this compound.

| Bacterial Type | Activity Level | Reference |

|---|---|---|

| Gram-Positive Bacteria | Active | medchemexpress.commedchemexpress.com |

A distinctive feature of this compound is its strong antiphage activity. Early studies identified it as an antiphage antibiotic medchemexpress.commedchemexpress.com. Its inhibitory effects have been specifically documented against several bacteriophages, including those that infect both Gram-negative and Gram-positive bacteria. Research has shown that this compound exhibits potent activity against Escherichia coli phages T1 and T3, as well as Bacillus subtilis phages M-2 and SP-10 medchemexpress.commedchemexpress.com. This broad-spectrum antiphage capability underscores its complex biological profile.

| Host Bacterium | Bacteriophage | Activity | Reference |

|---|---|---|---|

| Escherichia coli | T1 phage | Strong | medchemexpress.commedchemexpress.com |

| Escherichia coli | T3 phage | Strong | medchemexpress.commedchemexpress.com |

| Bacillus subtilis | M-2 phage | Strong | medchemexpress.commedchemexpress.com |

| Bacillus subtilis | SP-10 phage | Strong | medchemexpress.commedchemexpress.com |

Mechanisms of Cytotoxicity in Cellular Models

The potent cytotoxicity of this compound and other PBDs stems from their interaction with cellular DNA. By forming covalent adducts, they trigger a cascade of events that disrupt normal cellular processes, leading to cell cycle arrest and programmed cell death.

This compound exerts its biological effects by binding within the minor groove of DNA nih.gov. It forms a covalent bond between its C11 position and the N2 of a guanine (B1146940) base nih.gov. This interaction is sequence-selective, with PBDs generally preferring purine-guanine-purine sequences. The formation of this this compound-DNA adduct results in a stable complex that minimally distorts the DNA helix but effectively interferes with DNA processing.

The presence of these adducts on the DNA template presents a physical blockade to the cellular machinery responsible for replication. The stalling of replication forks can trigger DNA damage responses, leading to cell cycle arrest (cytostasis) to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. This process often involves the activation of signaling pathways that culminate in the execution of the apoptotic program, a key mechanism for eliminating cells with catastrophic DNA damage.

In addition to disrupting DNA replication, the covalent adducts formed by this compound and other PBDs are potent inhibitors of transcription. The PBD molecule, nestled in the minor groove, acts as a physical barrier that prevents the passage of RNA polymerase along the DNA template. This blockage effectively halts the synthesis of messenger RNA (mRNA) from the adducted gene, thereby inhibiting gene expression. The inhibition of transcription factors from binding to their target DNA sequences is another consequence of PBD-DNA adduct formation, further contributing to the shutdown of essential cellular functions and ultimately leading to cell death.

Development of this compound Derivatives for Targeted Delivery

The high cytotoxicity of PBDs like this compound makes them attractive candidates for cancer therapy. However, their potency can also lead to toxicity in healthy tissues. To overcome this limitation, this compound derivatives have been developed for use as payloads in Antibody-Drug Conjugates (ADCs).

ADCs represent a targeted therapy approach that combines the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. In this configuration, a this compound derivative is chemically linked to an antibody that is designed to recognize and bind to a specific antigen present on the surface of cancer cells.

Once the ADC binds to the target cancer cell, it is internalized by the cell. Inside the cell, the linker is cleaved, releasing the potent this compound derivative. This targeted release ensures that the cytotoxic payload is delivered directly to the cancerous cells, maximizing its antitumor effect while minimizing exposure and damage to healthy, non-target cells. This strategy significantly enhances the therapeutic window of PBDs, making them a promising component in the development of next-generation cancer therapies.

Rationale for Conjugation to Cell Binding Agents

This compound is a member of the pyrrolo[2,1-c] nih.govgoogle.combenzodiazepine (PBD) family, a class of potent DNA-interactive antitumor antibiotics. researchgate.net PBDs exert their cytotoxic effects by binding covalently to the minor groove of DNA, which can interfere with essential cellular processes like replication, ultimately leading to cell death. bcrcp.ac.in While this high potency is therapeutically desirable, it is not selective for cancer cells. The antitumor activity of unconjugated this compound is limited by its non-specific toxicity towards healthy, normal cells, which narrows its therapeutic window. google.com

The primary rationale for conjugating this compound, or its derivatives, to cell-binding agents is to overcome this lack of specificity and enhance its therapeutic index. google.comnih.gov This approach is the foundation of antibody-drug conjugate (ADC) technology, which combines the potent cell-killing ability of a cytotoxic payload, like a this compound derivative, with the tumor-targeting specificity of a monoclonal antibody. nih.govbcrcp.ac.in

The core strategy involves several key principles:

Targeted Delivery : The cell-binding agent, typically a monoclonal antibody, is chosen to recognize and bind to a specific antigen that is overexpressed on the surface of tumor cells compared to normal cells. This directs the cytotoxic payload preferentially to the cancer cells. nih.gov

Reduced Systemic Toxicity : By linking the this compound derivative to an antibody, its cytotoxic potential is largely masked while in systemic circulation. This prevents the drug from indiscriminately damaging healthy tissues, which is a major limitation of traditional chemotherapy. nih.gov

Intracellular Release : Once the ADC binds to the target antigen on the cancer cell, it is internalized by the cell, often into lysosomes. bcrcp.ac.in Inside the cell, the linker connecting the antibody to the drug is designed to be cleaved, releasing the highly potent this compound derivative in close proximity to its DNA target. bcrcp.ac.in

This targeted delivery mechanism aims to deliver a high concentration of the cytotoxic agent directly inside the cancer cells, thereby maximizing antitumor activity while minimizing collateral damage to the rest of the body. google.com The development of ADCs using PBDs, including this compound derivatives, represents a strategic effort to harness the extreme potency of these DNA-interactive agents for more precise and effective cancer therapy. nih.govresearchgate.net

Evaluation of Conjugates in In Vitro Cytotoxicity Assays

The preclinical evaluation of this compound-based conjugates relies heavily on in vitro cytotoxicity assays to quantify their potency and target-specific activity. These assays are essential for determining whether the conjugate can effectively kill the targeted cancer cells while sparing non-target cells. google.com

The standard method involves treating various cancer cell lines with escalating concentrations of the ADC. The cell lines are carefully chosen to include:

Antigen-Positive Cells : Cancer cells that highly express the target antigen recognized by the ADC's antibody component.

Antigen-Negative Cells : Cancer cells or normal cells that have low or no expression of the target antigen.

After an incubation period, typically 72 to 96 hours, cell viability is measured using colorimetric or fluorometric assays (such as MTT or resazurin (B115843) reduction assays) which assess the metabolic activity of the remaining live cells. researchgate.netekb.eg The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth or kill 50% of the cells in the culture. researchgate.net

A successful this compound-based ADC is expected to demonstrate:

High Potency : A very low IC50 value (typically in the picomolar to low nanomolar range) against antigen-positive cancer cell lines.

Specificity : A significantly higher IC50 value (i.e., lower potency) against antigen-negative cell lines. The difference in potency between antigen-positive and antigen-negative cells indicates that the cytotoxic effect is dependent on the targeted binding and internalization of the ADC.

While specific in vitro cytotoxicity data for ADCs using a this compound monomer as the payload is not widely available in recent literature, which has largely focused on PBD dimers, the following table provides an illustrative example of the type of data generated for a PBD-based ADC. The data shown is for an anti-HER2 ADC with a PBD dimer payload, evaluated against cell lines with varying levels of HER2 antigen expression.

| Cell Line | Target Antigen | Antigen Expression Level | ADC IC50 (pM) |

|---|---|---|---|

| SK-BR-3 | HER2 | High (HER2+) | 20 |

| NCI-N87 | HER2 | High (HER2+) | 50 |

| MDA-MB-468 | HER2 | Negative (HER2-) | >10,000 |

This table is illustrative and shows representative data for a HER2-targeted PBD-dimer ADC to demonstrate the principles of in vitro cytotoxicity evaluation. Specific data for a this compound monomer ADC is not detailed in the available public literature.

This type of preclinical data is critical for the initial assessment of an ADC's therapeutic potential, providing the first indication of its efficacy and safety profile before more complex studies are undertaken.

Resistance Mechanisms

Intrinsic Bacterial Resistance to Tomaymycin (B1231328)

Intrinsic resistance refers to the natural ability of a bacterial species to withstand the effects of an antibiotic, independent of acquired genetic elements or prior exposure. uspharmacist.comfuturelearn.comnih.gov In the context of antibiotic-producing organisms like Streptomyces achromogenes, intrinsic resistance mechanisms are crucial for self-protection against the compound they produce. nih.gov For this compound, this intrinsic resistance involves specific biochemical processes and the action of putative resistance proteins.

Production of Bio-Inactive Metabolites (e.g., Oxothis compound)

One significant mechanism of intrinsic resistance to this compound in Streptomyces achromogenes is the conversion of the active compound into a bio-inactive metabolite. nih.gov Oxothis compound (B1239330) is a well-characterized derivative of this compound that lacks the potent biological activity of the parent compound. scispace.comjst.go.jp This transformation is proposed as a resistance mechanism used by the producing cell. nih.govnih.gov The conversion of this compound to Oxothis compound is attributed to a constitutively expressed enzyme, suggesting it is not co-regulated with the this compound biosynthetic enzymes. nih.gov This reaction occurs even in strains incapable of producing this compound, further supporting its role as a detoxification mechanism rather than a direct step in biosynthesis. nih.gov While the exact enzyme responsible for this transformation was not clearly identified within the characterized this compound gene cluster, the process of converting this compound to the inactive Oxothis compound serves as an effective means of self-protection for the producing organism. nih.gov

Data on the bioactivity of this compound and Oxothis compound highlight this resistance mechanism:

| Compound | Bioactivity | Reference |

| This compound | Active | nih.gov |

| Oxothis compound | Bio-inactive | nih.gov |

Putative Resistance Proteins (e.g., TomM)

The biosynthetic gene cluster for this compound in Streptomyces achromogenes contains a gene, tomM, which is implicated in resistance. nih.govmdpi.com The tomM gene encodes a putative resistance protein. nih.govnig.ac.jp This protein shows homology to resistance proteins identified in the biosynthetic gene clusters of other pyrrolobenzodiazepine antibiotics, such as sibiromycin (B87660) and anthramycin (B1237830), suggesting a common resistance mechanism among producers of these compounds. nih.govasm.org

TomM is considered a putative transporter protein, potentially involved in an export mechanism to remove this compound from the cell or prevent it from reaching its intracellular target (DNA). mdpi.comgithub.com Resistance to PBDs in producing strains is often achieved through changes in cell permeability to the antibiotic, which can be regulated alongside biosynthesis. nih.gov The homologous resistance proteins SibF from sibiromycin and ORF8 from anthramycin gene clusters are also suggested to be involved in a common export mechanism, similar to DrrC, a characterized resistance protein in the daunorubicin (B1662515) gene cluster. github.com This indicates that efflux or transport mechanisms mediated by proteins like TomM play a crucial role in the intrinsic resistance of Streptomyces achromogenes to this compound.

Cellular Responses and Repair Pathways in In Vitro Models

While intrinsic resistance is key for producing organisms, other cells, particularly those studied in in vitro models (such as cancer cell lines targeted by this compound analogs), may exhibit different cellular responses and utilize DNA repair pathways to counteract the effects of this compound-induced DNA damage. This compound, like other PBDs, acts by alkylating DNA, primarily at guanine (B1146940) bases in the minor groove, forming covalent adducts. asm.org This DNA damage can trigger cellular responses aimed at repairing the damage or initiating cell death if the damage is too extensive. researchgate.netoaepublish.com

Cells possess complex DNA damage response (DDR) pathways that are activated upon detection of DNA lesions. researchgate.netnih.gov These pathways involve a network of sensor proteins, transducers, and effector proteins that can lead to cell cycle arrest, allowing time for repair, or activate apoptotic pathways if repair is not possible. researchgate.netoaepublish.com Given that this compound forms DNA adducts, DNA repair mechanisms, such as nucleotide excision repair (NER) or base excision repair (BER), could potentially be involved in processing these lesions in in vitro models. mdpi.com While specific detailed research findings on the precise cellular responses and repair pathways activated by this compound in various in vitro models were not extensively detailed in the search results, the general principles of cellular responses to DNA alkylation and the activation of DNA repair pathways are well-established mechanisms that cells employ to mitigate the effects of such cytotoxic agents. researchgate.netoaepublish.commdpi.com The efficacy of these repair pathways can influence the sensitivity or resistance of cells to this compound in experimental settings.

Future Directions in Tomaymycin Research

Advancements in Biosynthetic Engineering for Analog Generation

Biosynthetic engineering offers a powerful route to generate novel Tomaymycin (B1231328) analogs by manipulating the natural production machinery of Streptomyces achromogenes or other host organisms. The biosynthetic gene cluster for this compound has been identified and sequenced, revealing a unique pathway for its anthranilate moiety. nih.gov This understanding forms the basis for targeted modifications.

Research in this area involves deciphering the enzymatic steps involved in this compound biosynthesis, particularly the nonribosomal peptide synthetase (NRPS) system responsible for assembling the core PBD scaffold. researchgate.net In vitro reconstitution of this NRPS system has been reported, allowing for the analysis of individual steps and substrate specificities. researchgate.net Future efforts will likely focus on:

Pathway Engineering: Modifying the this compound biosynthetic gene cluster through techniques like gene replacement and chemical complementation to introduce structural variations in the A and C rings of the PBD scaffold. nih.gov This can lead to analogs with altered DNA binding preferences or improved pharmacological properties.

Enzyme Engineering: Modifying the enzymes within the biosynthetic pathway, such as tailoring enzymes (e.g., hydroxylases, methyltransferases), to alter the structure of intermediates or the final product. mdpi.com This can involve rational design based on structural information or directed evolution to select for enzymes with desired activities towards non-natural substrates. mdpi.comrsc.org

Precursor-Directed Biosynthesis: Supplementing the growth media of producing strains with modified precursors that can be incorporated into the this compound structure by the biosynthetic machinery. researchgate.net This approach has been explored for other PBDs and can yield novel analogs. researchgate.net

Heterologous Expression: Transferring the this compound biosynthetic gene cluster, or parts of it, into more genetically tractable host organisms to facilitate engineering and production of analogs. d-nb.info

Advancements in synthetic biology tools, including DNA synthesis, sequencing, and genome engineering, are expected to accelerate the discovery and engineering of biosynthetic pathways for complex natural products like this compound. d-nb.info

Novel Synthetic Methodologies for Complex Derivatives

Chemical synthesis provides an alternative and complementary approach to generate this compound derivatives, particularly those with complex modifications or those not accessible through biosynthetic routes. The chemical liability of the imine bond in PBDs can complicate synthesis, necessitating innovative strategies. nih.gov

Future directions in synthetic methodology for this compound derivatives include:

Stereoselective Synthesis: Developing highly stereoselective routes to control the chirality at the C11a position, which is crucial for optimal fitting into the DNA minor groove. mdpi.combeilstein-journals.org

Synthesis of Conjugates and Hybrids: Designing and synthesizing molecules that combine the PBD core with other pharmacophores or functional groups to create hybrid molecules with enhanced activity or novel mechanisms of action. mdpi.comresearchgate.netnih.gov This includes linking PBDs to heterocyclic polyamides or other DNA-binding units to improve sequence selectivity. mdpi.com

Development of Efficient Coupling Strategies: Exploring novel and efficient chemical reactions to form key bonds in the PBD scaffold and to attach linker molecules for conjugation. researchgate.netfigshare.com This includes methods for forming the N10-C11 bond and incorporating various substituents. researchgate.net

Flow Chemistry and Automated Synthesis: Utilizing flow chemistry and automated synthesis platforms to enable rapid and efficient synthesis of compound libraries for screening.

Recent work on the synthesis of novel PBD-anthracenecarboxyimide hybrids demonstrates the ongoing efforts to create potent derivatives through chemical synthesis. nih.gov

Advanced Chemical Biology Approaches for DNA Interaction Studies

Understanding the precise mechanisms of this compound-DNA interaction is crucial for rational design of improved analogs and delivery systems. This compound is known to covalently bind to the N2 amino group of guanine (B1146940) in the minor groove of DNA, with a preference for purine-guanine-purine sequences. mdpi.comebi.ac.uk

Future research will employ advanced chemical biology approaches to gain deeper insights into these interactions:

High-Throughput DNA Binding Assays: Developing and utilizing high-throughput techniques based on fluorescence, absorbance spectroscopy, and mass spectrometry to quantify and characterize the binding of this compound and its analogs to various DNA sequences and structures. rsc.orgnih.gov

Structural Biology Techniques: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the high-resolution structures of this compound-DNA adducts, providing detailed information about the binding geometry and the impact on DNA conformation. ebi.ac.ukrsc.org

Single-Molecule Studies: Utilizing single-molecule techniques to observe the binding and unbinding kinetics of individual this compound molecules with DNA, providing dynamic insights into the interaction process.

Chemical Probes: Designing and synthesizing chemical probes based on the this compound structure to identify and profile proteins that interact with this compound-modified DNA or are involved in DNA repair pathways related to PBD adducts. nih.govnih.govmdpi.com

Computational Chemistry: Employing advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, to model and predict the binding affinity, sequence selectivity, and conformational changes induced by this compound-DNA interactions. mdpi.comscielo.org.mx

Studies on the interaction of PBD dimers with DNA using techniques like ESI-MS and spectroscopy highlight the ongoing efforts in this area. nih.gov Research on sequence-selective recognition and cross-linking by PBD dimers further underscores the importance of detailed DNA interaction studies. acs.org

Exploration of Targeted Delivery Systems beyond Initial Concepts

Targeted delivery systems are essential to improve the therapeutic index of potent cytotoxic agents like this compound by selectively delivering them to target cells or tissues, thereby minimizing off-target toxicity. researchgate.netyoutube.com While initial concepts might have explored basic conjugation, future directions involve more sophisticated approaches.

Future research in targeted delivery for this compound and its derivatives will focus on:

Antibody-Drug Conjugates (ADCs): Developing ADCs where this compound derivatives are linked to antibodies that specifically recognize antigens on the surface of cancer cells. nih.govgoogle.comgoogle.com This approach aims to deliver the cytotoxic payload directly to tumor cells. Research is exploring different linker strategies, including cleavable and non-cleavable linkers, to optimize drug release within the target cell. google.comgoogle.com

Nanoparticle-Based Delivery: Encapsulating this compound or its analogs within various types of nanoparticles, such as polymeric nanoparticles, liposomes, or metal-biomolecule networks. nih.govmdpi.comnih.govijsrtjournal.comejcmpr.comunimelb.edu.au Nanoparticles can improve solubility, stability, and pharmacokinetics, and can be functionalized with targeting ligands to achieve active targeting of specific cells or tissues. mdpi.comnih.govejcmpr.com Studies with PBD-loaded nanoparticles have shown promising results in reducing tumor growth in animal models. nih.gov

Stimuli-Responsive Delivery Systems: Designing delivery systems that release the this compound payload in response to specific stimuli present in the tumor microenvironment, such as low pH, elevated enzyme levels, or altered redox conditions (e.g., high glutathione (B108866) levels). youtube.comnih.gov Disulfide bonds are being explored as reduction-sensitive linkers in such systems. nih.gov

Prodrug Strategies: Developing this compound-based prodrugs that are inactive in systemic circulation but are activated specifically at the target site by enzymes or other factors. researchgate.net

Exploration of Novel Targeting Ligands: Identifying and utilizing new targeting ligands beyond antibodies, such as peptides, aptamers, or small molecules, that can selectively bind to markers on diseased cells.

The development of novel drug delivery systems, including carrier-based and coupling-based targeted systems, intelligent delivery systems, and delivery devices, represents a significant area of ongoing research in pharmaceuticals. researchgate.net

Q & A

Q. What is the molecular mechanism of Tomaymycin’s DNA alkylation, and how does it influence cytotoxicity?

this compound alkylates DNA via covalent bonding at the C11 position to the N2 of guanine in the minor groove of B-DNA, a reaction confirmed by H NMR studies on this compound-d(CGATTCG) adducts . This alkylation disrupts DNA replication and transcription, leading to cytotoxicity. The potency varies among pyrrolobenzodiazepines (PBDs), with sibiromycin > anthramycin > this compound > neothramycins, correlating with their DNA crosslinking efficiency . Researchers should use gel electrophoresis or mass spectrometry to confirm adduct formation and assess cytotoxicity via IC assays in cancer cell lines (e.g., ovarian, leukemia) .

Q. What DNA sequences are preferentially targeted by this compound, and how can binding specificity be experimentally validated?

this compound preferentially binds 5’AGA sequences, with threefold higher affinity compared to 5’GGC, 5’TGC, or 5’CGA motifs . Binding specificity is influenced by neighboring bases and DNA conformation. Methodologies include:

- Fluorescence quenching assays to measure binding constants.

- 2D H NMR and molecular modeling to resolve binding modes (R/S configuration and orientation relative to DNA strands) .

- Competitive electrophoretic mobility shift assays (EMSAs) using synthetic oligonucleotides with varying guanine contexts.

Q. How do this compound-DNA adducts exhibit fluorescence, and what factors affect their quantum yield?

Free this compound shows weak fluorescence, but binding to DNA enhances quantum yield due to restricted molecular motion and reduced solvent quenching. Key factors include:

- Hydrogen bonding : Interactions between N10-H and DNA/proton acceptors stabilize excited states .

- pH independence : Fluorescence intensity remains stable between pH 6.5–10.5 in DNA adducts .

- Temperature : Lifetimes decrease with temperature due to activated non-radiative decay (e.g., proton transfer). Researchers should use time-resolved fluorescence spectroscopy with picosecond lasers to measure decay kinetics .

Advanced Research Questions

Q. How can fluorescence decay models resolve contradictions in this compound-DNA binding heterogeneity?

At low binding densities, fluorescence decay fits a double-exponential model (lifetimes ~1.5–8 ns), reflecting two dominant adduct species (S3’ and R5’ configurations). At saturation, a bimodal distribution emerges due to occupation of less favorable sites . To address discrepancies:

Q. What methodologies quantify DNA helix flexibility using this compound as a probe?

this compound’s fluorescence anisotropy decay reflects DNA bending dynamics. Key steps:

- Time-resolved anisotropy : Measure rotational correlation times (50–100 ns range) to calculate bending rigidity.

- Stiffness parameters : For poly(dA-dG)-poly(dC-dT), bending persistence length () is ~30 nm, compared to ~50 nm for B-DNA .

- Comparative studies : Use mutant DNA or Z-DNA conformers to test this compound’s ability to stabilize B-DNA and inhibit B-Z transitions .

Q. How does this compound’s excited-state proton transfer (ESPT) influence its environmental sensitivity in DNA adducts?

ESPT involves N10-H donating a proton to nearby water or DNA bases, with kinetics governed by:

- Activation energy : ~21 kJ/mol, comparable to indole derivatives .

- Hydrogen-bond networks : Molecular dynamics simulations reveal varied H-bond patterns in S3’ vs. R5’ adducts . Methodological recommendations:

- Solvent isotope effects : Compare HO vs. DO to isolate proton transfer rates.

- Temperature-dependent lifetime studies to extract Arrhenius parameters.

Methodological and Data Analysis Questions

Q. How should researchers design experiments to resolve contradictions in fluorescence lifetime distributions?

- Step 1 : Perform multi-wavelength detection to isolate contributions from different adduct species.

- Step 2 : Use global analysis across binding densities (e.g., 0.1–1.0 adducts/kb) to identify model transitions .

- Step 3 : Validate with site-directed mutagenesis to create defined binding contexts (e.g., 5’AGA vs. 5’TGC) .

Q. What techniques validate this compound’s role in stabilizing B-DNA against conformational transitions?

- Circular dichroism (CD) : Monitor B-Z transition suppression in AT-rich regions.

- Fluorescence polarization : Track rigidity changes upon this compound binding .

- Molecular docking : Simulate interactions with Z-DNA junctions to identify stabilizing motifs .

Tables of Key Parameters

| Parameter | Value | Source |

|---|---|---|

| IC (Ovarian cancer cells) | 0.13 nM | |

| DNA bending persistence length | 30–50 nm | |

| Fluorescence lifetime range | 1.5–8 ns | |

| Activation energy for ESPT | 21 kJ/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.